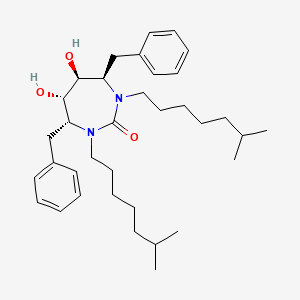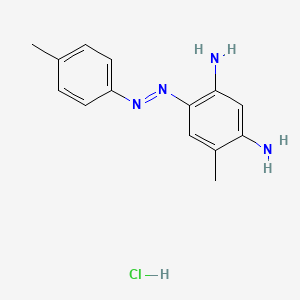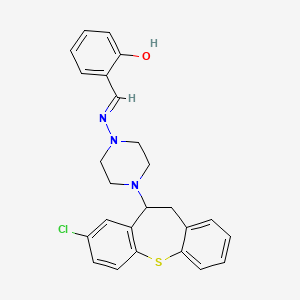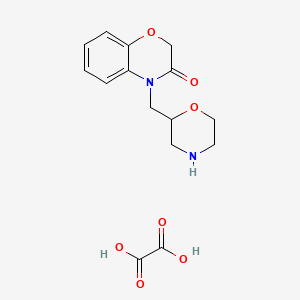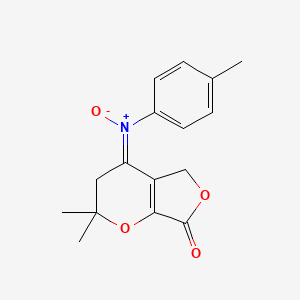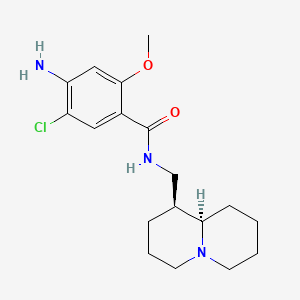
Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- is a complex organic compound with the molecular formula C18H26ClN3O2 . This compound is characterized by its unique structure, which includes a benzamide core substituted with amino, chloro, and methoxy groups, as well as an octahydro-2H-quinolizin-1-ylmethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzamide Core: This step involves the acylation of aniline derivatives with benzoyl chloride under basic conditions to form the benzamide core.
Substitution Reactions: Introduction of the amino, chloro, and methoxy groups through electrophilic aromatic substitution reactions.
Attachment of the Octahydro-2H-quinolizin-1-ylmethyl Moiety: This step involves the nucleophilic substitution reaction where the quinolizinyl group is attached to the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may yield primary or secondary amines.
Scientific Research Applications
Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to exert its biological effects.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.
Quinolizidine Alkaloids: Compounds with similar quinolizidine structures.
Uniqueness
Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
177187-62-1 |
|---|---|
Molecular Formula |
C18H26ClN3O2 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-amino-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C18H26ClN3O2/c1-24-17-10-15(20)14(19)9-13(17)18(23)21-11-12-5-4-8-22-7-3-2-6-16(12)22/h9-10,12,16H,2-8,11,20H2,1H3,(H,21,23)/t12-,16+/m0/s1 |
InChI Key |
NRDFDFBBHZSEKP-BLLLJJGKSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)NC[C@@H]2CCCN3[C@@H]2CCCC3)Cl)N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CCCN3C2CCCC3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


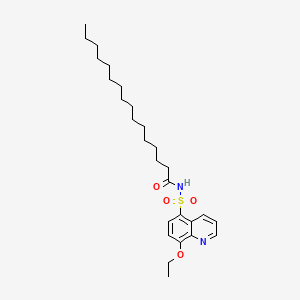
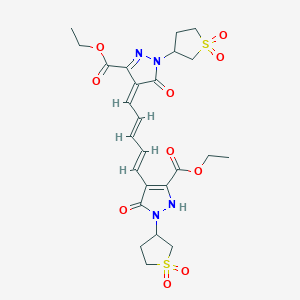
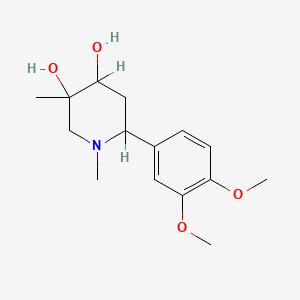

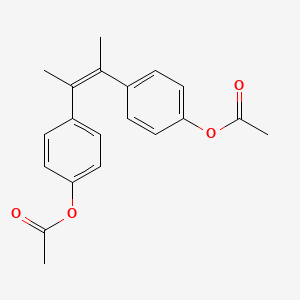

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)
